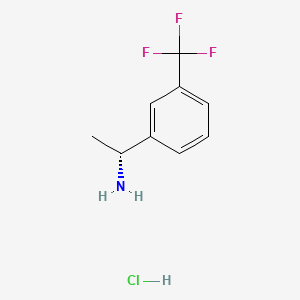

(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c1-6(13)7-3-2-4-8(5-7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVAGOCFOAYRDT-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662695 | |

| Record name | (1R)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213630-93-3 | |

| Record name | (1R)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of (R)-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in medicinal chemistry and serves as a key building block in the synthesis of various pharmaceutical agents. Its biological activity is intrinsically linked to its specific three-dimensional structure. Therefore, unambiguous confirmation of its chemical structure, including its constitution, connectivity, and absolute stereochemistry, is a critical step in quality control, regulatory submission, and ensuring the efficacy and safety of downstream products.

This technical guide provides a comprehensive overview of the analytical techniques and experimental workflows employed to elucidate and confirm the structure of this compound. It details the interpretation of spectroscopic data and outlines the protocols for the primary analytical methods involved.

Physicochemical and Structural Properties

The initial characterization of the compound involves determining its fundamental physical and chemical properties. These data provide the first layer of evidence for its identity and purity.

| Property | Data | Source |

| IUPAC Name | (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | [1] |

| CAS Number | 1213630-93-3 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClF₃N | [1][2] |

| Molecular Weight | 225.64 g/mol | [1][2] |

| Appearance | White to off-white solid (typical) | |

| Chirality | (R)-enantiomer | [1] |

Spectroscopic and Analytical Data Interpretation

A multi-technique spectroscopic approach is essential for the complete elucidation of the molecule's structure. Each technique provides unique and complementary information.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the free base and analyze its fragmentation pattern, which helps confirm the molecular formula and structural components.

| m/z Value | Interpretation | Analysis |

| ~189.08 | [M]+ (Free Base) | Corresponds to the exact mass of the free amine C₉H₁₀F₃N. The hydrochloride salt typically dissociates in the ion source. |

| ~174.06 | [M-CH₃]+ | Loss of the methyl group from the molecular ion, a common fragmentation pathway for ethylamines. |

| ~104.05 | [C₇H₅F₃]+ | Fragment corresponding to the trifluoromethylbenzyl cation, confirming the substituted aromatic ring. |

Note: The exact m/z values are predicted and may vary slightly based on the instrument and ionization method used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of the molecule.[4] Experiments in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) reveal the connectivity and chemical environment of each atom.

3.2.1 ¹H NMR Spectroscopy

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Interpretation |

| ~8.5 - 9.0 | Broad singlet | 3H | -NH₃⁺ | The broad signal is characteristic of the acidic ammonium protons. Exchange with D₂O would cause this signal to disappear. |

| ~7.6 - 7.9 | m | 4H | Ar-H | Aromatic protons on the trifluoromethyl-substituted phenyl ring. The meta-substitution pattern leads to a complex multiplet. |

| ~4.5 - 4.7 | q | 1H | CH -NH₃⁺ | The methine proton, split into a quartet by the adjacent methyl group (J ≈ 6.8 Hz). |

| ~1.6 - 1.8 | d | 3H | CH ₃ | The methyl protons, split into a doublet by the adjacent methine proton (J ≈ 6.8 Hz). |

3.2.2 ¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm (Predicted) | Assignment | Interpretation |

| ~140 | Ar-C | Quaternary aromatic carbon attached to the ethylamine group. |

| ~131 | Ar-C | Aromatic CH carbon. |

| ~130 (q) | Ar-C -CF₃ | Quaternary aromatic carbon attached to the -CF₃ group. The signal is split into a quartet by the fluorine atoms (¹JCF ≈ 32 Hz). |

| ~129 | Ar-C | Aromatic CH carbon. |

| ~125 (q) | -C F₃ | The carbon of the trifluoromethyl group, seen as a quartet due to strong one-bond coupling to fluorine (¹JCF ≈ 272 Hz). |

| ~124 | Ar-C | Aromatic CH carbon. |

| ~52 | C H-NH₃⁺ | The methine carbon. |

| ~21 | C H₃ | The methyl carbon. |

3.2.3 ¹⁹F NMR Spectroscopy

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment | Interpretation |

| ~ -62.5 | s | -CF ₃ | A single, sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group, referenced to a standard like CFCl₃. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| ~2800 - 3100 | N-H stretch | Ammonium (-NH₃⁺) |

| ~3050 - 3150 | C-H stretch | Aromatic C-H |

| ~2900 - 3000 | C-H stretch | Aliphatic C-H |

| ~1580 - 1610 | C=C stretch | Aromatic Ring |

| ~1100 - 1350 | C-F stretch | Trifluoromethyl (-CF₃) |

Structure Elucidation Workflow

The process of structure elucidation follows a logical progression from initial analysis to final confirmation of absolute stereochemistry.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining high-quality, reproducible data.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-75 mg for ¹³C NMR.[5]

-

Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry 5 mm NMR tube.[5] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.[5]

-

Internal Standard : An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing (0 ppm), though modern spectrometers can also reference the residual solvent peak.[5]

-

Data Acquisition : Place the NMR tube in the spectrometer. Acquire the data using standard pulse programs for ¹H, ¹³C{¹H}, and ¹⁹F NMR. Typical acquisition time for a ¹H spectrum is a few minutes, while a ¹³C spectrum may require 30-60 minutes depending on the concentration.[5]

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Protocol: Mass Spectrometry (MS) via Electrospray Ionization (ESI)

-

Sample Preparation : Prepare a dilute solution of the sample (~10 µg/mL) in a suitable volatile solvent, such as methanol or acetonitrile/water.[6] High concentrations can lead to signal suppression and detector saturation.[6]

-

Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is well-suited for analyzing polar, salt-like compounds.

-

Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition : Acquire the mass spectrum in positive ion mode. The ESI process will desolvate and ionize the molecule, typically resulting in the detection of the protonated free base [M+H]⁺.

-

Fragmentation Analysis (MS/MS) : To confirm the structure, select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. Analyze the resulting product ions.

Protocol: X-ray Crystallography

-

Crystallization : The primary and often most challenging step is to grow a single, high-quality crystal of the compound.[7][8] This is typically achieved by slow evaporation of a solvent from a saturated solution or by vapor diffusion. The crystal should be >0.1 mm in all dimensions and free of significant defects.[7]

-

Crystal Mounting : Carefully mount a suitable crystal on a goniometer head.

-

Data Collection : Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam.[7] The crystal is rotated while a series of diffraction patterns are collected on an area detector.[9]

-

Structure Solution and Refinement : The diffraction data (spot intensities and positions) are processed to determine the unit cell dimensions and space group.[10] Computational methods (e.g., direct methods or Patterson functions) are used to solve the phase problem and generate an initial electron density map.

-

Absolute Configuration : The model is refined against the experimental data. For chiral molecules, the absolute configuration can be determined unambiguously, often by analyzing anomalous dispersion effects (the Flack parameter), confirming the (R) stereocenter.[8]

Conclusion

The structural elucidation of this compound is achieved through a synergistic combination of analytical techniques. Mass spectrometry confirms the molecular weight and formula, while comprehensive 1D NMR (¹H, ¹³C, ¹⁹F) and IR spectroscopy establish the precise atomic connectivity and identify key functional groups. Finally, X-ray crystallography provides the definitive, unambiguous confirmation of the three-dimensional structure, including the absolute configuration at the chiral center. This rigorous, multi-faceted approach is fundamental to ensuring the identity, purity, and quality of the compound for its application in research and development.

References

- 1. americanelements.com [americanelements.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride, with CAS number 1213630-93-3, is a chiral amine of significant interest in the pharmaceutical industry. Its structural features, particularly the trifluoromethyl group and the chiral center, make it a valuable building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role as a key intermediate in the development of novel therapeutics, with a focus on neuroprotective agents.

Chemical and Physical Properties

| Identifier | Value |

| CAS Number | 1213630-93-3 |

| Molecular Formula | C₉H₁₁ClF₃N |

| Molecular Weight | 225.64 g/mol [1] |

| IUPAC Name | (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |

| Synonyms | (R)-1-[3-(Trifluoromethyl)Phenyl]Ethylamine-Hcl, (1S)-1-[3-(Trifluoromethyl)Phenyl]Ethan-1-Amine Hydrochloride[1] |

| Physicochemical Property | Value | Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| LogP (predicted) | 2.87 - 4.35 | Computational Prediction |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Computational Prediction |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are proprietary, the scientific literature provides robust methods for the synthesis of its direct precursor, (R)-1-[3-(trifluoromethyl)phenyl]ethanol. The subsequent conversion to the amine and then to the hydrochloride salt involves standard organic chemistry transformations. A highly efficient and enantioselective biocatalytic method for the synthesis of the precursor alcohol has been reported and is detailed below as a representative experimental protocol.

Experimental Protocol: Biocatalytic Synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol

This protocol is adapted from a published study on the effective asymmetric preparation of the precursor alcohol using a recombinant E. coli whole-cell catalyst.

Objective: To produce (R)-1-[3-(trifluoromethyl)phenyl]ethanol with high enantiomeric excess (>99.9%) via the bioreduction of 3'-(trifluoromethyl)acetophenone.

Materials:

-

Recombinant E. coli BL21(DE3) expressing a carbonyl reductase.

-

3'-(trifluoromethyl)acetophenone (substrate)

-

Phosphate buffer (200 mM, pH 7.5)

-

Tween-20

-

Choline chloride:lysine (ChCl:Lys) natural deep eutectic solvent (NADES)

-

Glucose (co-substrate for cofactor regeneration)

-

Ethyl acetate (for extraction)

-

Gas chromatograph (GC) with a chiral column for analysis

Procedure:

-

Biocatalyst Preparation: Cultivate the recombinant E. coli cells under optimal conditions to express the carbonyl reductase. Harvest the cells by centrifugation and wash with phosphate buffer.

-

Reaction Setup: In a 50 mL Erlenmeyer flask, combine the following:

-

Phosphate buffer (200 mM, pH 7.0)

-

Recombinant E. coli cells (12.6 g dry cell weight/L)

-

3'-(trifluoromethyl)acetophenone (200 mM)

-

Tween-20 (0.6% w/v)

-

ChCl:Lys (4% w/v)

-

Glucose (as co-substrate)

-

-

Bioreduction: Incubate the reaction mixture at 30°C with shaking at 200 rpm for 18 hours.

-

Extraction: After the reaction, extract the product from the aqueous phase twice with an equal volume of ethyl acetate.

-

Analysis: Analyze the combined organic phases by gas chromatography (GC) using a chiral column to determine the conversion rate and the enantiomeric excess of the (R)-1-[3-(trifluoromethyl)phenyl]ethanol product.

Enzymatic Activity Assay:

-

Prepare a cell-free extract by disrupting the recombinant E. coli cells via ultrasonication in an ice bath.

-

Centrifuge the lysate to remove cell debris.

-

Measure the enzyme activity by monitoring the change in absorbance of NAD(P)H at 340 nm in a reaction mixture containing the cell-free extract, the substrate (3'-(trifluoromethyl)acetophenone), and the cofactor (NAD(P)H).

Role in Drug Development

This compound is a critical chiral building block for the synthesis of the neuroprotective compound (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide . The stereochemistry of the amine is crucial for the biological activity of the final product. The trifluoromethyl group often enhances metabolic stability and binding affinity of the final drug molecule to its target.

Synthetic Pathway Overview

The following diagram illustrates the synthetic route from the precursor alcohol to the final neuroprotective agent, highlighting the central role of (R)-1-(3-(trifluoromethyl)phenyl)ethanamine.

Caption: Synthetic pathway to a neuroprotective agent.

Biological Significance (Inferred)

Direct studies on the biological activity of this compound are not extensively published. Its significance is primarily derived from its role as a key intermediate. The final product, (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, is designated as a neuroprotective compound, suggesting its potential interaction with targets within the central nervous system. The trifluoromethylphenyl ethanamine moiety is a common scaffold in CNS-active compounds, often contributing to interactions with neurotransmitter receptors or enzymes.

Safety and Handling

Based on available safety data sheets, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a specialized and highly valuable chiral intermediate in the pharmaceutical industry. While direct biological activity data is scarce, its integral role in the synthesis of neuroprotective agents underscores its importance in drug discovery and development. The availability of efficient stereoselective synthetic routes to its precursors, such as the biocatalytic method highlighted, facilitates the production of enantiomerically pure final drug products. This guide provides researchers and drug development professionals with a foundational understanding of this key building block.

References

(R)-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride physical and chemical properties

An In-depth Technical Guide on (R)-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride

Abstract

This compound is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, particularly the trifluoromethyl group and the chiral center, make it a valuable building block for the synthesis of complex, biologically active molecules. This document provides a comprehensive overview of its physical and chemical properties, available experimental methodologies, and its role in the development of therapeutic agents, particularly those targeting the central nervous system (CNS).

Core Physical and Chemical Properties

This compound is a synthetic organic compound supplied for research and development purposes.[1] While some physical properties like melting and boiling points are not consistently reported in public literature, its key identifiers and safety information are well-documented.

Quantitative Data Summary

The fundamental properties of the compound are summarized in the table below for quick reference.

| Property | Value | Citation(s) |

| CAS Number | 1213630-93-3 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClF₃N | [1][2] |

| Molecular Weight | 225.64 g/mol | [1][2][4] |

| IUPAC Name | (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | [1][5] |

| PubChem CID | 45073247 | [1][2] |

| MDL Number | MFCD11100947 | [1] |

| Storage Temperature | Room temperature, store sealed and dry | [4][6] |

| Purity | Typically supplied at ≥95% purity | [7] |

Qualitative Properties

-

Synonyms: The compound is also known as (R)-1-[3-(Trifluoromethyl)Phenyl]Ethylamine-HCl and (1R)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride.[1][5]

-

Chemical Structure: It features a phenyl ring substituted with a trifluoromethyl group at the meta-position and an ethylamine group with a chiral center at the alpha-carbon in the (R)-configuration. The amine is salified with hydrochloric acid.

-

Chemical Stability: The trifluoromethyl group contributes to the molecule's metabolic stability, a desirable property in drug design.[8] The amine functionality is a key reactive site, allowing for straightforward derivatization to generate libraries of compounds for screening.[4]

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the GHS07 pictogram for being a skin, eye, and respiratory irritant.[1]

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements: Standard precautions such as P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) are recommended.[1]

Experimental Protocols

Synthesis via Asymmetric Bioreduction (Analogous)

A key precursor, (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, can be synthesized with high enantiomeric excess (>99.9%) via the whole-cell-catalyzed bioreduction of 3'-(trifluoromethyl)acetophenone.[9] This chiral alcohol can then be converted to the target amine.

Methodology:

-

Biocatalyst Preparation: Recombinant E. coli cells expressing a carbonyl reductase are cultivated and harvested.[9]

-

Bioreduction Reaction: The reduction of 3'-(trifluoromethyl)acetophenone is carried out in a buffered solution (e.g., PBS) at 30°C and 200 rpm.[9] The reaction medium contains the substrate, the E. coli whole cells as the biocatalyst, and a co-substrate for cofactor regeneration.[9]

-

Extraction: Upon completion, the reaction mixture is extracted twice with an equal volume of ethyl acetate.[9]

-

Analysis: The resulting organic phase is analyzed to determine product concentration and enantiomeric excess.[9]

Analytical Methods

The purity and stereochemistry of the final compound are critical. A suite of analytical techniques, commonly applied to its (S)-enantiomer and other analogs, would be appropriate for its characterization.[7]

Protocol for Chiral Gas Chromatography (GC) (Adapted from an Analog):

-

Instrument: Agilent GC 7820A or equivalent.[9]

-

Column: Chiral column such as CP-Chirasil-Dex CB.[9]

-

Temperatures: Injector and detector set to 250°C.[9]

-

Oven Program: The column temperature is initiated at 115°C, held for 2 minutes, and then ramped to 140°C at a rate of 3°C/min.[9] This method effectively separates the enantiomers of the precursor alcohol and can be adapted for the amine.

-

Other Recommended Techniques: High-Performance Liquid Chromatography (HPLC) with a chiral column, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are standard for confirming the structure and purity.[7]

Biological Activity and Applications

Direct signaling pathway interactions for this compound are not specified in the reviewed literature. Its primary role is as a chiral building block for the synthesis of more complex pharmaceutical agents.[4]

The trifluoromethylphenyl ethanamine scaffold is a key component in various neurologically active compounds. For instance, the related compound (R)-1-[3-(Trifluoromethyl)phenyl]ethanol is a precursor for a neuroprotective agent.[9] This indicates that molecules derived from the target compound likely interact with CNS pathways. The trifluoromethyl group often enhances binding affinity and selectivity for receptors and enzymes.[8] Given its structural similarity to known pharmacophores, it is a valuable intermediate for drugs targeting conditions like depression and anxiety.[8]

Visualizations

Logical Workflow for Synthesis and Quality Control

The following diagram illustrates a logical workflow for the synthesis and quality control of a chiral amine like this compound, based on analogous procedures.

Caption: General synthesis and quality control workflow for chiral amines.

Role as a Chiral Building Block in Drug Discovery

This diagram illustrates the logical relationship between the starting chemical and its application in developing targeted therapeutics.

References

- 1. americanelements.com [americanelements.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound [myskinrecipes.com]

- 5. (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine | C9H10F3N | CID 2779048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. (S)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride [synhet.com]

- 8. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3 | Benchchem [benchchem.com]

- 9. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Material Safety Guide on (R)-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the material safety data for (R)-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS No. 1213630-93-3). The information is compiled and presented to meet the needs of professionals in research and drug development, focusing on safe handling, hazard mitigation, and emergency preparedness.

Chemical Identification and Properties

This compound is a chiral amine salt commonly used as a building block in pharmaceutical synthesis. Understanding its fundamental properties is the first step in ensuring its safe use in a laboratory setting.

Table 1: Physicochemical and Identification Data

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | [1][2] |

| CAS Number | 1213630-93-3 | [1][3][4][5] |

| Molecular Formula | C₉H₁₁ClF₃N | [1][3] |

| Molecular Weight | 225.64 g/mol | [1][4] |

| Appearance | Data not available | [1][2] |

| Melting Point | Data not available | [1][2] |

| Boiling Point | Data not available | [1][2] |

| Density | Data not available | [1][2] |

| Solubility | Data not available | |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as hazardous. The primary hazards are associated with irritation and acute oral toxicity.[1][2][4]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

The corresponding GHS pictogram is the exclamation mark (GHS07), and the signal word is "Warning".[1][2][4]

Toxicological Summary

Table 3: Toxicological Data

| Test | Route | Species | Value |

|---|---|---|---|

| Acute Toxicity (LD50) | Oral | Not specified | Data not available |

| Acute Toxicity (LD50/LC50) | Dermal/Inhalation | Not specified | Data not available |

| Ecotoxicity | Fish, Daphnia, Algae | Not specified | Data not available[3] |

Symptoms of Exposure:

-

Skin Contact: May result in inflammation, itching, scaling, reddening, or blistering.

-

Eye Contact: Can cause redness, pain, watering, itching, and potentially severe eye damage.[6]

-

Inhalation: May cause irritation of the lungs and respiratory system.[6]

-

Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.

Experimental Protocols and Methodologies

Detailed experimental protocols for the toxicological assessment of this specific compound are not provided in the reviewed safety data sheets. Hazard classifications are typically derived from studies conducted under standardized guidelines, such as those provided by the OECD (Organisation for Economic Co-operation and Development), but the raw data and specific methodologies are proprietary.

Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are critical to mitigating the risks associated with this chemical.

A risk assessment should always precede handling. Based on the known hazards, the following PPE is recommended.

Immediate and appropriate first aid is crucial in the event of an exposure. The following workflow outlines the necessary steps.

In the event of a spill, a structured response is necessary to ensure safety and prevent environmental contamination.

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE (respirator, gloves, eye protection). Avoid dust formation and breathing vapors or dust.[3]

-

Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Cleanup: Sweep up the material, place it into a suitable, closed container for disposal. Avoid generating dust.

-

Disposal: Dispose of the contaminated material as hazardous waste in accordance with local, state, and federal regulations.

References

Synthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanamine Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing the chiral intermediate, (R)-1-(3-(trifluoromethyl)phenyl)ethanamine, in its free base form. This compound is a critical building block in the synthesis of various pharmaceutical agents. The guide details methodologies for asymmetric synthesis, chiral resolution of a racemic mixture, and the preparation of the necessary precursors, with a focus on actionable experimental protocols and comparative data.

Introduction

(R)-1-(3-(trifluoromethyl)phenyl)ethanamine is a chiral amine whose stereochemistry is crucial for the efficacy and safety of the active pharmaceutical ingredients (APIs) it is used to construct. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity. Consequently, robust and efficient methods for its enantiomerically pure synthesis are of high interest in the pharmaceutical industry. This document outlines three principal strategies for obtaining the desired (R)-enantiomer: biocatalytic asymmetric amination, asymmetric reduction followed by chemical modification, and classical resolution of a racemic mixture obtained via reductive amination.

Synthetic Strategies Overview

The synthesis of the target compound can be broadly categorized into two approaches: direct asymmetric synthesis to yield the (R)-enantiomer, or synthesis of a racemic mixture followed by chiral resolution. The choice of strategy often depends on factors such as scale, cost, available technology, and desired enantiomeric purity.

Route 1: Biocatalytic Asymmetric Amination

This route employs a transaminase enzyme to directly convert the prochiral ketone, 3'-(trifluoromethyl)acetophenone, into the desired (R)-amine with high enantioselectivity. R-selective ω-transaminases (R-ω-TAs) are particularly effective for this transformation, offering a green and efficient alternative to traditional chemical methods.

Experimental Protocol: Whole-Cell Biocatalytic Amination

This protocol is adapted from the highly efficient synthesis of a structurally related amine using a co-expressed R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) to shift the reaction equilibrium by removing the acetone byproduct.

1. Preparation of the Biocatalyst:

-

Recombinant E. coli cells co-expressing an R-ω-transaminase (e.g., ATA117) and an alcohol dehydrogenase are cultured and harvested via centrifugation.

-

The cell pellet is washed multiple times with a saline solution to remove media components.

2. Asymmetric Amination Reaction:

-

In a temperature-controlled reactor, the washed wet cells (e.g., 0.25 g) are resuspended in a 0.1 M Tris-HCl buffer (pH 9.0) to a volume of 1.4 mL.[1]

-

A solution of 3'-(trifluoromethyl)acetophenone (1 equivalent, e.g., 207.8 mM final concentration) dissolved in a minimal amount of a co-solvent such as DMSO (e.g., 0.3 mL) is added to the cell suspension.[1]

-

Isopropylamine (IPA) is added as the amine donor (e.g., 5 equivalents, 1038.8 mM final concentration).[1]

-

The cofactor pyridoxal-5'-phosphate (PLP) is added to a final concentration of 1 mM.[1]

-

The total reaction volume is adjusted with the Tris-HCl buffer (e.g., to 2 mL).[1]

-

The reaction mixture is incubated at 40°C with agitation (e.g., 180 rpm) for 24 hours.[1]

3. Work-up and Purification:

-

After the reaction, the mixture is basified with an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) to a pH > 10.

-

The aqueous mixture is extracted multiple times with an organic solvent such as ethyl acetate or diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (R)-1-(3-(trifluoromethyl)phenyl)ethanamine free base.

-

Further purification can be achieved by vacuum distillation.

Quantitative Data

| Parameter | Value | Reference |

| Substrate | 3'-(trifluoromethyl)acetophenone | Adapted from[1] |

| Biocatalyst | Whole-cell R-ω-transaminase | Adapted from[1] |

| Enantiomeric Excess (e.e.) | >99% | [1] |

| Conversion | >99% | [1] |

| Temperature | 40°C | [1] |

| pH | 9.0 | [1] |

| Reaction Time | 24 hours | [1] |

Workflow Diagram

Route 2: Asymmetric Reduction and Chemical Conversion

This two-step approach involves the asymmetric reduction of 3'-(trifluoromethyl)acetophenone to the corresponding (R)-alcohol, followed by conversion of the alcohol to the amine. The first step can be achieved with high enantioselectivity using a biocatalyst.

Experimental Protocol

Step 1: Asymmetric Reduction of 3'-(trifluoromethyl)acetophenone

This protocol utilizes a recombinant E. coli expressing a carbonyl reductase.

1. Bioreduction:

-

A reaction mixture is prepared in a 50 mL Erlenmeyer flask containing a phosphate buffer, recombinant E. coli whole cells (e.g., 12.6 g dry cell weight/L), 3'-(trifluoromethyl)acetophenone (e.g., 200 mM), and a co-substrate for cofactor regeneration (e.g., isopropanol).[2]

-

The reaction is conducted at 30°C with agitation (e.g., 200 rpm) for 18 hours.[2]

2. Work-up:

-

Upon completion, the reaction mixture is extracted twice with an equal volume of ethyl acetate.[2]

-

The combined organic phases are dried and concentrated to yield (R)-1-(3-(trifluoromethyl)phenyl)ethanol.

Step 2: Conversion of (R)-Alcohol to (R)-Amine (Conceptual)

A common method for this conversion is a Mitsunobu reaction or a two-step process involving activation of the alcohol (e.g., to a tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or an azide followed by reduction).

1. Mesylation (Example):

-

The (R)-alcohol is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath.

-

A base (e.g., triethylamine, 1.2 equivalents) is added, followed by the dropwise addition of methanesulfonyl chloride (1.1 equivalents).

-

The reaction is stirred until completion (monitored by TLC).

-

The mixture is washed with water, dilute HCl, and brine, then dried and concentrated.

2. Amination:

-

The resulting mesylate is dissolved in a polar aprotic solvent (e.g., DMF or DMSO).

-

An excess of an ammonia source (e.g., a solution of ammonia in methanol or sodium azide followed by reduction with LiAlH₄ or catalytic hydrogenation) is added.

-

The reaction is heated until the starting material is consumed.

-

Standard aqueous work-up and extraction, followed by purification, yields the desired amine.

Quantitative Data

| Parameter (Step 1) | Value | Reference |

| Substrate | 3'-(trifluoromethyl)acetophenone | [2] |

| Biocatalyst | Recombinant E. coli with carbonyl reductase | [2] |

| Product (Step 1) | (R)-1-(3-(trifluoromethyl)phenyl)ethanol | [2] |

| Enantiomeric Excess (e.e.) | >99.9% | [2] |

| Yield | 91.5% | [2] |

| Temperature | 30°C | [2] |

| pH | 7.0 | [2] |

| Reaction Time | 18 hours | [2] |

Logical Relationship Diagram

Route 3: Racemic Synthesis and Chiral Resolution

This classical approach involves the non-stereoselective synthesis of racemic 1-(3-(trifluoromethyl)phenyl)ethanamine, followed by separation of the enantiomers using a chiral resolving agent.

Experimental Protocol

Step 1: Synthesis of Racemic 1-(3-(trifluoromethyl)phenyl)ethanamine (Reductive Amination)

1. Reaction Setup:

-

To a solution of 3'-(trifluoromethyl)acetophenone (1 equivalent) and ammonium acetate (excess, e.g., 10 equivalents) in methanol, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice.

-

Alternatively, catalytic hydrogenation can be employed using a catalyst such as Pd/C under a hydrogen atmosphere.

2. Reaction and Work-up:

-

The reaction is stirred at room temperature until completion.

-

The solvent is removed, and the residue is taken up in water and basified.

-

The product is extracted with an organic solvent, dried, and concentrated to yield the racemic amine.

Step 2: Chiral Resolution with (+)-Tartaric Acid

This protocol is a general procedure adapted for this specific amine.

1. Diastereomeric Salt Formation:

-

Dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable solvent, such as methanol or ethanol, with gentle heating.[3]

-

In a separate flask, dissolve (+)-tartaric acid (0.5 to 1.0 equivalent) in the same solvent.[4]

-

Add the tartaric acid solution to the amine solution. An exothermic reaction may occur.[3]

2. Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, and then in a refrigerator, to induce crystallization of the less soluble diastereomeric salt ((R)-amine-(+)-tartrate is often less soluble).

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[4]

-

The enantiomeric purity of the amine in the salt can be checked at this stage. If necessary, the salt can be recrystallized to improve diastereomeric purity.

3. Liberation of the Free Base:

-

Dissolve the collected diastereomeric salt in water.

-

Add a base, such as 2 M sodium hydroxide solution, dropwise until the solution is strongly basic (pH > 10). This liberates the free amine.[3][4]

-

Extract the aqueous solution three times with an organic solvent (e.g., diethyl ether or dichloromethane).[3][4]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-1-(3-(trifluoromethyl)phenyl)ethanamine free base.

Quantitative Data

| Parameter | Description |

| Resolving Agent | (+)-Tartaric Acid (or derivatives like (+)-Di-p-toluoyl-D-tartaric acid) |

| Key Steps | Salt Formation, Fractional Crystallization, Liberation of Free Base |

| Theoretical Max. Yield | 50% for the desired enantiomer |

| Enantiomeric Excess (e.e.) | Dependent on the efficiency of crystallization; can reach >99% with recrystallization |

Workflow Diagram

Conclusion

The synthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanamine free base can be accomplished through several effective routes. Biocatalytic asymmetric amination stands out as a highly efficient and environmentally friendly method, capable of producing the target compound with excellent enantioselectivity and yield in a single step from the corresponding ketone. The asymmetric reduction to the chiral alcohol followed by chemical conversion offers an alternative high-enantioselectivity route, though it involves multiple steps. Finally, the classical approach of resolving the racemic amine is a robust and well-established method, particularly suitable for large-scale production where the undesired enantiomer can be racemized and recycled. The selection of the optimal synthetic route will depend on the specific requirements of the project, including scale, cost, and available expertise.

References

- 1. mdpi.com [mdpi.com]

- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. benchchem.com [benchchem.com]

The Fulcrum of Chirality: A Technical Guide to Chiral Primary Amines in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the realm of drug development where stereochemistry dictates therapeutic efficacy and safety. Asymmetric synthesis, the art of selectively creating one enantiomer over its mirror image, has been revolutionized by the advent of organocatalysis. Among the arsenal of organocatalysts, chiral primary amines have emerged as remarkably versatile and powerful tools, driving a wide array of stereoselective transformations with exceptional precision. This technical guide provides an in-depth exploration of the role of chiral primary amines in asymmetric synthesis, detailing their catalytic mechanisms, key applications, and the practicalities of their experimental execution.

Core Catalytic Mechanisms: The Dual Modes of Amine Activation

Chiral primary amines orchestrate asymmetric transformations primarily through two distinct, yet complementary, activation modes: enamine catalysis and iminium ion catalysis . The condensation of a chiral primary amine with a carbonyl compound is the gateway to these transient, yet highly reactive, intermediates.

Enamine Catalysis: Activating the Nucleophile

In enamine catalysis, a chiral primary amine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate.[1][2] This process effectively raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, transforming it into a soft nucleophile capable of reacting with various electrophiles.[3] The chiral environment established by the catalyst directs the approach of the electrophile, thereby controlling the stereochemical outcome of the reaction. The catalytic cycle is completed by hydrolysis of the resulting iminium ion, which releases the product and regenerates the chiral amine catalyst.[4][5]

Caption: The catalytic cycle of enamine activation.

Iminium Ion Catalysis: Activating the Electrophile

Conversely, iminium ion catalysis involves the reaction of a chiral primary amine with an α,β-unsaturated aldehyde or ketone.[6][7] This condensation forms a transient iminium ion, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, thereby activating it for nucleophilic attack.[7] The chiral catalyst shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and ensuring high stereoselectivity.[6] Subsequent hydrolysis regenerates the catalyst and furnishes the enantioenriched product.

Caption: The catalytic cycle of iminium ion activation.

Bifunctional Catalysis: A Synergistic Approach

A significant advancement in this field is the development of bifunctional catalysts, most notably primary amine-thioureas . These catalysts possess both a primary amine group to engage in enamine or iminium ion formation and a thiourea moiety that acts as a hydrogen-bond donor.[8][9][10] This dual activation allows the catalyst to simultaneously activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding with, for example, a nitro group), leading to enhanced reactivity and stereoselectivity.[9][11]

Caption: Dual activation by a bifunctional primary amine-thiourea catalyst.

Key Asymmetric Transformations

Chiral primary amines catalyze a broad spectrum of enantioselective reactions. Below are some of the most significant examples with representative data.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated compounds is a cornerstone of C-C bond formation. Chiral primary amine-thiourea catalysts have proven exceptionally effective in promoting the Michael addition of ketones to nitroolefins, affording γ-nitro ketones, which are valuable synthetic intermediates, in high yields and enantioselectivities.[12][13][14]

| Entry | Ketone | Nitroolefin | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |

| 1 | Acetophenone | trans-β-Nitrostyrene | 15 | Toluene | 65 | 94 | [12] |

| 2 | 4-Methoxyacetophenone | trans-β-Nitrostyrene | 15 | Toluene | 92 | 95 | [12] |

| 3 | 2-Bromoacetophenone | trans-β-Nitrostyrene | 15 | Toluene | 42 | 97 | [12] |

| 4 | Acetophenone | 2-(2-Nitrovinyl)furan | 15 | Toluene | 99 | 98 | [12] |

| 5 | Cyclohexanone | trans-β-Nitrostyrene | 10 | Toluene | 95 | 92 (anti) | [9] |

| 6 | Acetone | trans-β-Nitrostyrene | 10 | Toluene | 85.5 | 84 | [9] |

Asymmetric Aldol Reaction

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds. Chiral primary amines can catalyze the direct asymmetric aldol reaction between ketones and aldehydes, proceeding through an enamine intermediate.[15][16]

| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 20 | Acetone | 99 | >99:1 | 96 | [15] |

| 2 | Cyclopentanone | 4-Nitrobenzaldehyde | 20 | Acetone | 92 | 93:7 | 99 | [15] |

| 3 | Acetone | 4-Nitrobenzaldehyde | 10 | Neat | 94 | - | 95 | [15] |

| 4 | Cyclohexanone | 2-Naphthaldehyde | 20 | Acetone | 95 | >99:1 | 94 | [15] |

Asymmetric Mannich Reaction

The Mannich reaction provides a route to β-amino carbonyl compounds, which are prevalent motifs in pharmaceuticals and natural products. Chiral primary amine-thiourea catalysts have been successfully employed in the enantioselective Mannich reaction of ketones with imines.[9][17][18]

| Entry | Ketone | Imine | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |

| 1 | Acetone | N-Boc-benzaldimine | 10 | Toluene | 89 | >99 | [9] |

| 2 | Cyclohexanone | N-Boc-benzaldimine | 10 | Toluene | 85 | 95 | [9] |

| 3 | Acetophenone | N-PMP-benzaldimine | 20 | Dichloromethane | 93 | 72 | [17] |

| 4 | Acetone | Ethyl glyoxylate N-Boc-hydrazone | 10 | Toluene | 89 | 92 | [9] |

Application in Drug Development: The Synthesis of Oseltamivir (Tamiflu®)

A compelling demonstration of the power of chiral primary amine catalysis in pharmaceutical synthesis is its application in the total synthesis of oseltamivir (Tamiflu®), a widely used antiviral drug for the treatment of influenza.[1][11][19] A key step in several efficient syntheses of oseltamivir involves an organocatalytic asymmetric Michael addition.

In a route developed by Hayashi and coworkers, a chiral diarylprolinol silyl ether, a secondary amine catalyst that operates on similar principles, catalyzes the conjugate addition of an α-alkoxyaldehyde to a nitroalkene.[6][11] This reaction establishes two of the three stereocenters of the cyclohexene core of oseltamivir with high diastereo- and enantioselectivity.[1][11] More recent "time-economical" syntheses have further refined this approach, often using a cocktail of catalysts including a chiral amine, a thiourea, and an acid to achieve the desired transformation in a single pot with excellent control.[6][19]

Caption: Role of asymmetric organocatalysis in oseltamivir synthesis.

Experimental Protocols: A Representative Procedure

The following provides a generalized experimental protocol for the asymmetric Michael addition of a ketone to a nitroolefin catalyzed by a chiral primary amine-thiourea catalyst, based on procedures reported in the literature.[9][12]

Reaction: Asymmetric Michael Addition of Acetophenone to trans-β-Nitrostyrene

Materials:

-

Chiral primary amine-thiourea catalyst (e.g., derived from (1R,2R)-diaminocyclohexane and a chiral isothiocyanate) (0.015 mmol, 10 mol%)

-

trans-β-Nitrostyrene (0.15 mmol, 1.0 equiv)

-

Acetophenone (0.75 mmol, 5.0 equiv)

-

Toluene (anhydrous, 0.5 mL)

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add the chiral primary amine-thiourea catalyst (10 mol%).

-

Add trans-β-nitrostyrene (1.0 equiv).

-

Add anhydrous toluene (0.5 mL) followed by acetophenone (5.0 equiv).

-

Stir the reaction mixture at room temperature (20-25 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitroolefin is consumed (typically 24-72 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acetophenone.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitro ketone.

-

Determine the yield of the isolated product.

-

Analyze the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).

Conclusion

Chiral primary amines have firmly established themselves as indispensable catalysts in the field of asymmetric synthesis. Their ability to operate through distinct enamine and iminium ion activation modes, often enhanced by the synergistic effects of bifunctional designs, provides a powerful and versatile platform for the enantioselective construction of complex molecular architectures. The successful application of these catalysts in the synthesis of pharmaceuticals like oseltamivir underscores their profound impact on drug development. As research continues to unveil novel catalyst structures and expand the scope of their applications, chiral primary amines are poised to play an even more critical role in advancing the frontiers of chemical synthesis and medicinal chemistry.

References

- 1. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Novel thiourea-amine bifunctional catalysts for asymmetric conjugate addition of ketones/aldehydes to nitroalkenes: rational structural combination for high catalytic efficiency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bifunctional primary amine-thioureas in asymmetric organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41403E [pubs.rsc.org]

- 10. Bifunctional primary amine-thioureas in asymmetric organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Highly enantioselective direct conjugate addition of ketones to nitroalkenes promoted by a chiral primary amine-thiourea catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Highly enantioselective addition of ketones to nitroolefins catalyzed by new thiourea-amine bifunctional organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Organocatalysed asymmetric Mannich reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 19. Time Economical Total Synthesis of (-)-Oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Trifluoromethyl Groups in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern drug design, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This whitepaper provides a comprehensive technical overview of the multifaceted role of the CF₃ group in medicinal chemistry. It delves into the physicochemical properties conferred by this unique moiety, its impact on drug efficacy and safety, and the synthetic methodologies for its introduction into drug candidates. Through a detailed examination of key trifluoromethylated drugs—Celecoxib, Efavirenz, and Atogepant—this guide illustrates the tangible benefits of this functional group in developing successful pharmaceuticals. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering a blend of theoretical insights, quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction: The Rise of the Trifluoromethyl Group in Drug Design

The introduction of fluorine and fluorinated groups into bioactive molecules has revolutionized medicinal chemistry. Among these, the trifluoromethyl (CF₃) group stands out for its unique combination of properties that can dramatically enhance a drug candidate's profile.[1] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a powerful tool for medicinal chemists to optimize lead compounds.[2][3] The CF₃ group can modulate a molecule's acidity or basicity, improve its membrane permeability, block metabolic pathways, and enhance its binding affinity to biological targets.[1] This guide will explore these effects in detail, providing a robust framework for understanding and leveraging the power of the trifluoromethyl group in drug discovery and development.

Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group

The trifluoromethyl group imparts a unique set of physicochemical properties to a molecule, which in turn significantly influences its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

Lipophilicity and Membrane Permeability

The CF₃ group is highly lipophilic, a property that generally enhances a molecule's ability to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier. This can lead to improved oral bioavailability and better distribution to the target tissues. The lipophilicity of a compound is often quantified by its partition coefficient (logP).

Metabolic Stability

One of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] By replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group, medicinal chemists can block a key site of metabolism, thereby increasing the drug's half-life and reducing the formation of potentially reactive metabolites.[2]

Electronic Effects and pKa Modulation

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity or basicity (pKa) of nearby functional groups. This can have a profound impact on a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding interactions with its target protein.

Data Presentation: Quantitative Impact of Trifluoromethyl Groups

The following tables summarize the quantitative data for key trifluoromethylated drugs, illustrating the impact of the CF₃ group on their physicochemical properties and pharmacokinetic parameters.

| Drug | Target | logP | Metabolic Half-life (t½) | Key Metabolic Enzymes |

| Celecoxib | COX-2 | 3.53[4] | ~11 hours[5][6][7][8][9] | CYP2C9[5][6][7][8] |

| Efavirenz | HIV-1 Reverse Transcriptase | 4.6[10] | 40-55 hours[11][12][13][14][15] | CYP2B6, CYP3A4[11][14] |

| Atogepant | CGRP Receptor | Not explicitly found | ~11-18.5 hours[16][17][18][19][20] | CYP3A4[16][17] |

Table 1: Physicochemical and Pharmacokinetic Properties of Key Trifluoromethylated Drugs.

| Drug | Target | IC₅₀ / Kᵢ |

| Celecoxib | COX-1 | 15 µM (IC₅₀)[21] |

| COX-2 | 0.04 µM (IC₅₀)[21] | |

| Atogepant Analog | CGRP Receptor | 0.015 nM (Kᵢ) (with trifluorobenzene)[22] |

| Atogepant Analog | CGRP Receptor | 0.067 nM (Kᵢ) (unsubstituted)[22] |

Table 2: In Vitro Potency of Trifluoromethylated Drugs and Analogs.

Case Studies: Trifluoromethylated Drugs in the Clinic

The following case studies highlight the critical role of the trifluoromethyl group in the success of three major FDA-approved drugs.

Celecoxib (Celebrex®): A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethyl group in celecoxib is crucial for its high potency and selectivity for COX-2 over the COX-1 isoform.[23] This selectivity is attributed to the CF₃ group fitting into a specific hydrophobic pocket in the active site of COX-2, an interaction that is not as favorable in the more constricted active site of COX-1.[23] This targeted inhibition reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.

Efavirenz (Sustiva®): An HIV-1 Reverse Transcriptase Inhibitor

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The trifluoromethyl group in efavirenz plays a key role in its potent inhibitory activity against the reverse transcriptase enzyme. It occupies a hydrophobic pocket in the enzyme's allosteric binding site, leading to a conformational change that inactivates the enzyme. The metabolic stability conferred by the CF₃ group also contributes to its long half-life, allowing for once-daily dosing.[11][12][13][14][15]

Atogepant (Qulipta®): A CGRP Receptor Antagonist

Atogepant is a calcitonin gene-related peptide (CGRP) receptor antagonist for the preventive treatment of migraine. The trifluoromethyl group, as part of a trifluorobenzene moiety, contributes to the high binding affinity of atogepant for the CGRP receptor.[22] This strong and selective binding blocks the effects of CGRP, a key mediator in the pathophysiology of migraine. The favorable pharmacokinetic properties of atogepant, including its half-life of approximately 11-18.5 hours, are also influenced by its overall molecular structure, which includes the trifluoromethylated ring.[16][17][18][19][20]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of trifluoromethylated compounds.

Synthesis of Trifluoromethylated Compounds

This protocol describes the trifluoromethylation of an aldehyde, a common method for introducing the CF₃ group.[6][11][16]

Materials:

-

Aldehyde (1.0 equiv)

-

Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent) (1.2-1.5 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.05-0.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add the aldehyde and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add TMSCF₃ dropwise to the stirred solution.

-

Add the TBAF solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Stir the mixture for 30 minutes to ensure complete desilylation.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude trifluoromethylated alcohol, which can be further purified by column chromatography.

This protocol outlines the synthesis of benzotrifluorides from aromatic amines.[1][7][12][13][24]

Procedure A (Two-step):

-

Diazonium Salt Formation: In a round-bottom flask, dissolve the aniline (1.0 equiv) in a mixture of ethanol and aqueous HBF₄ (50%, 2.0 equiv). Cool to 0 °C and add tert-butyl nitrite (2.0 equiv) dropwise. Stir for one hour at 0 °C. Add diethyl ether to precipitate the diazonium salt, which is then isolated by filtration.

-

Trifluoromethylation: In a separate flask under an inert atmosphere, add copper(I) iodide (0.1 equiv) and the isolated diazonium salt (1.0 equiv) to an anhydrous polar aprotic solvent (e.g., DMF or NMP). Add TMSCF₃ (1.5 equiv) and stir at room temperature or gentle heating until the reaction is complete (monitored by TLC or GC-MS). Work-up involves quenching with water, extraction with an organic solvent, and purification.

Procedure B (One-pot):

-

In a flask under an inert atmosphere, dissolve the aromatic amine (1.0 equiv) in an organic solvent (e.g., acetonitrile).

-

Add an acid (e.g., HCl or HBF₄) followed by a nitrite source (e.g., tert-butyl nitrite) at 0 °C to form the diazonium salt in situ.

-

To this mixture, add a copper catalyst (e.g., CuI) and TMSCF₃.

-

Allow the reaction to proceed to completion, followed by standard aqueous work-up and purification.

This method utilizes visible light to generate trifluoromethyl radicals for the C-H trifluoromethylation of heterocycles.[14][15][18][19][25]

Materials:

-

Heteroaromatic substrate (1.0 equiv)

-

Triflyl chloride (CF₃SO₂Cl) or trifluoromethyl iodide (CF₃I) (2.0-3.0 equiv)

-

Photocatalyst (e.g., Ru(phen)₃Cl₂, 1-2 mol%)

-

Base (e.g., DBU or an inorganic base)

-

Anhydrous solvent (e.g., acetonitrile or DMF)

-

Visible light source (e.g., household fluorescent lamp)

Procedure:

-

In a reaction vessel, combine the heteroaromatic substrate, photocatalyst, and base in the anhydrous solvent.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the trifluoromethyl source (e.g., triflyl chloride).

-

Irradiate the mixture with a visible light source at room temperature, with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction, perform an aqueous work-up, and purify the product by column chromatography.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is used to determine the in vitro intrinsic clearance of a compound.[2]

Materials:

-

Test compound (e.g., 10 mM stock in DMSO)

-

Pooled liver microsomes (human, rat, etc.)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile with an internal standard

-

96-well plates

-

Incubator/shaker (37 °C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare working solutions of the test compound (e.g., 1 µM) in phosphate buffer. Thaw the liver microsomes on ice. Prepare the NADPH regenerating system.

-

Incubation: In a 96-well plate, add the microsomal solution and the test compound working solution. Pre-incubate at 37 °C for 5-10 minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile with the internal standard.

-

Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4 °C) to precipitate proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to enhance lipophilicity, block metabolic degradation, and modulate electronic properties has led to the development of numerous successful drugs with improved efficacy, safety, and pharmacokinetic profiles. As our understanding of the intricate interplay between molecular structure and biological activity continues to grow, and as new synthetic methodologies for trifluoromethylation are developed, the strategic incorporation of the CF₃ group will undoubtedly continue to play a pivotal role in the discovery and design of the next generation of innovative medicines. This guide has provided a comprehensive overview of the importance of the trifluoromethyl group, supported by quantitative data, detailed protocols, and visual aids, to empower researchers and drug development professionals in their pursuit of novel and effective therapeutics.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. echemi.com [echemi.com]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 14. Pharmacokinetics of Nelfinavir and Efavirenz in Antiretroviral-Naïve, Human Immunodeficiency Virus-Infected Subjects when Administered Alone or in Combination with Nucleoside Analog Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nonlinear pharmacokinetics of efavirenz (DMP-266), a potent HIV-1 reverse transcriptase inhibitor, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Single‐Dose Pharmacokinetics and Safety of Atogepant in Adults With Hepatic Impairment: Results From an Open‐Label, Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mass Balance and Metabolism of 14C‐Atogepant in Healthy Male Participants: Findings of a Phase 1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Mass Balance and Metabolism of 14C-Atogepant in Healthy Male Participants: Findings of a Phase 1 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Celecoxib | 169590-42-5 [chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. Celecoxib - Wikipedia [en.wikipedia.org]

- 24. Pharmacologic characterization of atogepant: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Enhanced Oral Bioavailability of Efavirenz by Solid Lipid Nanoparticles: In Vitro Drug Release and Pharmacokinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of (R)-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine salt that serves as a critical building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] The trifluoromethyl group imparts unique properties, including enhanced metabolic stability and binding affinity, making this intermediate highly valuable in drug discovery and development. A thorough understanding of its solubility in a range of organic solvents is paramount for its effective use in synthesis, purification, and formulation.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data is not widely available in published literature, this document outlines the expected solubility trends based on the principles of organic chemistry and provides a detailed experimental protocol for determining precise solubility values.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₉H₁₁ClF₃N | [2] |

| Molecular Weight | 225.64 g/mol | [3] |

| CAS Number | 1213630-93-3 | [2] |

| Appearance | White to off-white solid (expected) | General knowledge |

| Chirality | (R)-enantiomer | [2] |

Qualitative Solubility Profile

As an amine hydrochloride salt, this compound is an ionic compound. Its solubility is therefore largely dictated by the polarity of the solvent.

-

High to Moderate Solubility: Expected in polar protic solvents such as water, methanol, and ethanol. The ability of these solvents to solvate both the ammonium cation and the chloride anion through hydrogen bonding and dipole-dipole interactions is key to dissolution.

-

Moderate to Low Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). While these solvents have high dielectric constants and can solvate the cation, their ability to solvate the chloride anion is less effective compared to protic solvents.

-

Low to Insoluble: Expected in nonpolar or weakly polar solvents such as toluene, hexane, and ethyl acetate. These solvents lack the ability to effectively solvate the charged ions of the salt, leading to poor solubility.[4]

It is a common practice to convert the hydrochloride salt to its free amine form to achieve better solubility in less polar organic solvents. This is typically accomplished by neutralization with a base.[5]

Experimental Protocol for Solubility Determination

The following is a standard "shake-flask" method for determining the solubility of this compound in an organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature bath for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any suspended solid particles, either centrifuge the supernatant at a high speed or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Quantitatively dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) at the specified temperature.

-

Synthesis and Purification of Chiral Amine Hydrochlorides

The synthesis of chiral amines like (R)-1-(3-(trifluoromethyl)phenyl)ethanamine often involves asymmetric synthesis or the resolution of a racemic mixture. The final step typically involves the formation of the hydrochloride salt to facilitate isolation, purification, and improve stability.

Conclusion

References

The Synthetic Chemist's Guide to Trifluoromethylated Chiral Amines: A Technical Review

References

- 1. Rhodium-catalyzed asymmetric addition of arylboronic acids to cyclic N -sulfonyl ketimines towards the synthesis of α,α-diaryl-α-amino acid derivative ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00431D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective Rh(I)-Catalyzed Addition of Arylboronic Acids to Cyclic Ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lautens Research Group :: Publications [sites.chem.utoronto.ca]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Commercial Suppliers of (R)-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of (R)-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride, a critical chiral building block in the synthesis of pharmaceuticals, particularly for central nervous system (CNS) agents and neuroprotective compounds. This guide includes a comparative summary of commercial suppliers, detailed experimental protocols for its synthesis and application, and visualizations of relevant chemical and biological pathways.

Commercial Supplier Overview

This compound is available from a range of chemical suppliers. The following tables provide a comparative summary of offerings from prominent vendors to aid in procurement decisions.

Table 1: Key Commercial Suppliers and Product Specifications

| Supplier | Catalog Number | Purity | Available Pack Sizes |

| Sigma-Aldrich | Product details available via Fluorochem | 95% | Inquire |